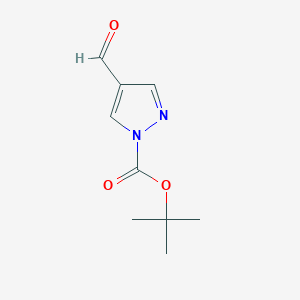

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is an organic compound with the molecular formula C9H12N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of tert-butyl hydrazinecarboxylate with an aldehyde under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Hydrochloric acid in water at reflux temperature.

Major Products Formed

Oxidation: Tert-butyl 4-carboxy-1H-pyrazole-1-carboxylate.

Reduction: Tert-butyl 4-hydroxymethyl-1H-pyrazole-1-carboxylate.

Substitution: 4-formyl-1H-pyrazole-1-carboxylic acid.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can be used to create various pyrazole derivatives, which are crucial in medicinal chemistry due to their biological activities .

Synthetic Routes

The synthesis typically involves cyclocondensation reactions, where tert-butyl hydrazinecarboxylate reacts with aldehydes under acidic conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Biochemical Applications

Enzyme Interaction Studies

Research has shown that this compound interacts with specific enzymes, such as pyrazole carboxylase, which catalyzes carboxylation reactions. This interaction can be leveraged to study enzyme kinetics and mechanisms.

Cellular Effects

The compound has been found to influence critical cellular pathways, including the PI3K/AKT/mTOR signaling pathway, which plays a role in cell growth and survival. Its ability to act as an enzyme inhibitor or activator makes it a valuable tool for investigating cellular processes and potential therapeutic targets .

Antimicrobial Studies

Recent studies have indicated that derivatives of this compound exhibit potent antimicrobial activity against various strains of bacteria, including Acinetobacter baumannii. For example, specific derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL, indicating their potential as antimicrobial agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals that require specific functional groups for enhanced properties. Its stability and reactivity make it suitable for large-scale synthesis processes .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals; high yield synthesis methods available |

| Biochemical Studies | Interacts with enzymes; influences cell signaling pathways; potential enzyme inhibitor |

| Antimicrobial Activity | Effective against A. baumannii with MIC values below 5 µg/mL |

| Industrial Use | Production of specialty chemicals; suitable for automated synthesis platforms |

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of pyrazole carboxylase by this compound. The results showed significant inhibition at low concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of the compound were synthesized and tested against multiple bacterial strains. The results highlighted the compound's effectiveness against resistant strains of A. baumannii, paving the way for further development into antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the pyrazole ring can participate in π-π interactions with aromatic residues .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: Similar structure but with an additional oxan-4-yl group.

Tert-butyl 4-formylpyrazole-1-carboxylate: A closely related compound with slight structural variations.

Uniqueness

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a formyl group and a tert-butyl ester group provides versatility in synthetic transformations and potential biological activity .

Actividad Biológica

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS No. 821767-61-7) is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in scientific research.

This compound exhibits significant interactions with various enzymes, particularly pyrazole carboxylase, which is involved in the carboxylation of pyrazole derivatives. Its structural components enable it to act as both an enzyme inhibitor and activator, depending on the biochemical context. The compound's formyl group can form hydrogen bonds with amino acids in enzyme active sites, while the pyrazole ring can engage in π-π interactions with aromatic residues.

Cellular Effects

The compound has been shown to influence several cellular processes, particularly those involving the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth and survival. This pathway's modulation suggests potential applications in cancer therapy, as many tumors exhibit dysregulation of these signaling routes.

The mechanism of action for this compound is multifaceted:

- Enzyme Inhibition : By binding to the active sites of specific enzymes, it prevents substrate binding, thereby inhibiting enzymatic activity.

- Cell Signaling Modulation : It alters signaling pathways that can affect cell proliferation and apoptosis.

This dual functionality makes it a valuable candidate for drug development.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antifungal Activity

A study demonstrated that derivatives of pyrazole carboxamides, including those related to this compound, exhibited notable antifungal properties against several phytopathogenic fungi. For instance, one derivative showed an EC50 value of 0.37 µg/mL against Rhizoctonia solani, indicating significant antifungal potency .

Anticancer Potential

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited enhanced cytotoxic effects when combined with doxorubicin. The presence of halogen substituents on the pyrazole ring increased efficacy, suggesting that modifications to the structure can optimize therapeutic outcomes .

Antimalarial Activity

Research into chloroquine-pyrazole analogues revealed promising antimalarial activity against Plasmodium falciparum. These compounds demonstrated significant inhibition of parasite growth in vitro, indicating their potential as new antimalarial agents .

Applications in Scientific Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

Propiedades

IUPAC Name |

tert-butyl 4-formylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRMQQRHHCMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630938 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821767-61-7 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.